Fto-IN-5 -

Fto-IN-5

Catalog Number: EVT-14895287
CAS Number:
Molecular Formula: C23H18Cl2N6O6
Molecular Weight: 545.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fto-IN-5 was developed as part of a broader effort to identify effective inhibitors of FTO. This compound falls under the classification of small-molecule inhibitors, which are designed to selectively modulate the activity of specific proteins involved in disease pathways. The structural insights gained from studies on FTO have facilitated the design of such inhibitors, making them valuable tools for both research and therapeutic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Fto-IN-5 involves a multi-step organic synthesis process. Initially, it is synthesized through a modular approach that allows for the incorporation of various functional groups to optimize its inhibitory activity. The synthesis typically starts with the condensation of appropriate precursors, followed by several modification steps such as acetylation or sulfonylation .

For example, one method includes stirring 5-amino-4-hydroxy-2-(4-chlorophenyl)-furan-3-one in dry tetrahydrofuran with potassium carbonate and a sulfonylation reagent under nitrogen atmosphere. This reaction is then followed by acidification and extraction processes to isolate the desired product .

Molecular Structure Analysis

Structure and Data

Fto-IN-5 exhibits a complex molecular structure characterized by specific functional groups that facilitate its interaction with FTO. The precise molecular formula and weight can be derived from its synthetic pathway, but detailed structural data such as bond angles and lengths typically require advanced techniques like X-ray crystallography or NMR spectroscopy for confirmation.

The structural analysis reveals critical interactions between Fto-IN-5 and the active site of FTO, particularly involving hydrogen bonds that contribute to substrate recognition .

Chemical Reactions Analysis

Reactions and Technical Details

Fto-IN-5 undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and electrophilic additions. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the final product.

The compound's reactivity also allows it to participate in further modifications post-synthesis, which can enhance its pharmacological properties or alter its specificity towards different substrates within the FTO enzyme family .

Mechanism of Action

Process and Data

The mechanism of action for Fto-IN-5 primarily revolves around its ability to inhibit the demethylase activity of FTO. By binding to the active site of the enzyme, Fto-IN-5 prevents FTO from interacting with its RNA substrates, thereby stabilizing methylated RNA molecules that are otherwise targeted for demethylation.

This inhibition leads to altered gene expression profiles associated with obesity and cancer pathways. Studies have indicated that selective inhibition can be achieved by targeting specific residues within the active site that are unique to FTO compared to other demethylases in the AlkB family .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fto-IN-5 is expected to have distinct physical properties such as solubility profiles in various solvents, melting points, and stability under different pH conditions. These properties are crucial for determining its suitability for biological applications.

Chemical properties include reactivity towards nucleophiles or electrophiles based on its functional groups. Characterization techniques like UV-visible spectroscopy, NMR, and mass spectrometry are often employed to analyze these properties comprehensively .

Applications

Scientific Uses

Fto-IN-5 has significant potential applications in scientific research, particularly in studies related to obesity, metabolic disorders, and cancer biology. As an inhibitor of FTO, it serves as a valuable tool for elucidating the role of RNA methylation in these diseases.

Moreover, ongoing research into small-molecule inhibitors like Fto-IN-5 could lead to novel therapeutic strategies aimed at modulating metabolic pathways or enhancing cancer treatment efficacy by targeting epigenetic regulators .

Introduction to FTO Protein and Its Biological Significance

Role of FTO in Epigenetic Regulation of RNA Modifications

Fat mass and obesity-associated protein (FTO) is an α-ketoglutarate-dependent dioxygenase that catalyzes the demethylation of N6-methyladenosine (m6A), the most abundant internal mRNA modification in eukaryotes [5] [9]. As the first identified RNA demethylase, FTO dynamically regulates RNA metabolism by removing m6A marks, thereby influencing mRNA splicing, export, stability, and translation efficiency [5] [10]. Structural studies reveal that FTO contains a catalytic N-terminal domain (NTD) and a stabilizing C-terminal domain (CTD), with a loop region (Loop 1) conferring specificity for single-stranded nucleic acids [9]. FTO primarily targets m6A in nuclear RNA and N6,2′-O-dimethyladenosine (m6Am) in cytoplasmic RNA, with substrate preference dictated by cellular localization and binding partners like ZBTB48 [9].

FTO’s Association with Metabolic Disorders and Oncogenesis

Genome-wide association studies (GWAS) unequivocally link FTO intronic single-nucleotide polymorphisms (SNPs; e.g., rs9939609, rs1421085) to obesity, with risk alleles increasing body mass index (BMI) by 1.2–3 kg/m² [1] [6] [10]. These SNPs alter the expression of neighboring genes (IRX3, IRX5, RPGRIP1L) and FTO itself, leading to:

  • Hyperphagia via impaired leptin signaling and increased ghrelin expression [6] [9]
  • Adipogenesis through m6A-dependent splicing of RUNX1T1 [10]
  • Thermogenesis suppression by shifting beige adipocytes to white adipocytes [6]

In oncology, FTO is overexpressed in acute myeloid leukemia (AML), glioblastoma (GBM), breast cancer, and other malignancies [4] [7]. It drives oncogenesis by:

  • Demethylating m6A in transcripts like MYC, CEBPA, and BCL-2, enhancing their stability [5]
  • Promoting cancer stem cell (CSC) self-renewal in AML and GBM [5] [7]
  • Inducing immune evasion via checkpoint gene LILRB4 [5]

Table 1: Disease Associations of FTO Dysregulation

Disease CategoryKey MechanismsDownstream Targets
ObesityImpaired leptin sensing, increased food intakeRPGRIP1L, ghrelin, STAT3
Type 2 diabetesAdipocyte dysfunction, insulin resistanceIRS1, PPARγ
Breast cancerEnhanced cell proliferation, metastasisBNIP3, PDCD4
AMLCSC maintenance, drug resistanceASB2, RARA, MYC

Rationale for Targeting FTO in Disease Modulation

FTO’s central role in metabolic and neoplastic pathways positions it as a high-value therapeutic target. Pharmacological inhibition offers:

  • Multi-disease efficacy: Potential to concurrently address obesity-driven conditions (e.g., diabetes, cognitive decline) and cancers [3] [8]
  • Epigenetic precision: Reversible modulation of RNA marks versus irreversible DNA modifications [5]
  • Synergistic potential: Enhanced efficacy with immune checkpoint inhibitors in oncology [5]Preclinical evidence confirms that FTO knockdown reduces tumor growth and adipogenesis, validating its therapeutic relevance [5] [10].

Properties

Product Name

Fto-IN-5

IUPAC Name

(E)-4-[2-[4-[3,5-dichloro-2-methyl-4-(2-nitroanilino)anilino]pyridine-3-carbonyl]hydrazinyl]-4-oxobut-2-enoic acid

Molecular Formula

C23H18Cl2N6O6

Molecular Weight

545.3 g/mol

InChI

InChI=1S/C23H18Cl2N6O6/c1-12-17(10-14(24)22(21(12)25)28-16-4-2-3-5-18(16)31(36)37)27-15-8-9-26-11-13(15)23(35)30-29-19(32)6-7-20(33)34/h2-11,28H,1H3,(H,26,27)(H,29,32)(H,30,35)(H,33,34)/b7-6+

InChI Key

LIJIAAXHNOJKMP-VOTSOKGWSA-N

Canonical SMILES

CC1=C(C(=C(C=C1NC2=C(C=NC=C2)C(=O)NNC(=O)C=CC(=O)O)Cl)NC3=CC=CC=C3[N+](=O)[O-])Cl

Isomeric SMILES

CC1=C(C(=C(C=C1NC2=C(C=NC=C2)C(=O)NNC(=O)/C=C/C(=O)O)Cl)NC3=CC=CC=C3[N+](=O)[O-])Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.